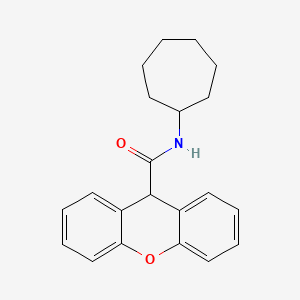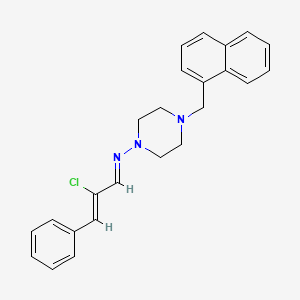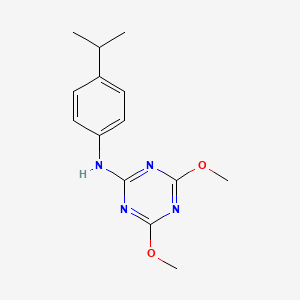![molecular formula C22H29N5O B5562029 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a compound of interest within the realm of medicinal chemistry due to its complex structure, which involves a pyrimidine core substituted with piperazinyl and piperidinyl groups. This structure suggests potential for a wide range of biological activities, prompting detailed investigation into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, starting from simpler pyrimidines or related heterocycles. For instance, the synthesis of various 4-piperazinopyrimidines bearing a methylthio substituent showcases a method that could be adapted for our compound, involving nucleophilic attack on trichloropyrimidine by amines (Mattioda et al., 1975).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the significance of specific substitutions on the pyrimidine ring for biological activity. The crystal and molecular structures of derivatives, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its piperazinylmethyl derivative, provide insights into how substituents affect the overall conformation and potential interactions of the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to a variety of compounds with diverse biological activities. The reactivity of the pyrimidine ring, especially with amines, plays a crucial role in the synthesis of targeted derivatives. The transformation of pyrimidines under different conditions can yield compounds with varying pharmacological properties, as demonstrated by the synthesis and evaluation of pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives (Komkov et al., 2021).
Physical Properties Analysis
The physical properties of "4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" would likely include considerations of solubility, crystallinity, and stability, which are crucial for its application in a laboratory or therapeutic context. Analogs such as the salt-type adducts of pyrimidines with piperidine highlight the importance of hydrogen bonding in determining the solubility and crystalline form of these compounds (Orozco et al., 2009).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Nonlinear Optical Properties : Pyrimidine derivatives, including those structurally related to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have shown promising applications in medicine and nonlinear optics (NLO) fields. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies have revealed these compounds exhibit significant NLO characteristics, recommending their potential for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antineoplastic Activities : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, prepared using a compound structurally similar to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine as a starting material, have shown antimicrobial activity. Some of these compounds are active, indicating their potential as antineoplastic agents (Ammar et al., 2004).
Platelet Aggregation Inhibition : Piperazinyl-glutamate-pyrimidines, with structural modifications at the pyrimidine position, have demonstrated to be highly potent P2Y12 antagonists, effectively inhibiting platelet aggregation. These findings suggest their utility in developing new therapeutic agents for cardiovascular diseases (Parlow et al., 2009).
Materials Science and Chemistry
- Molecular Structure and Electrostatic Potential : Studies on the molecular structure and electronic properties of compounds related to 4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have provided insights into their non-covalent interactions and electrostatic potential. These characteristics are essential for understanding the compound's reactivity and stability, which are critical for developing new materials and chemical sensors (Anthal et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties. The compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
1-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-16-20(24-22(23-18)27-10-6-3-7-11-27)25-12-14-26(15-13-25)21(28)17-19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUGKWUDAFEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)


![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)